Benzoic acid,3-butoxy-4-nitro-
Overview
Description
Benzoic acid, 3-butoxy-4-nitro- is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by butoxy and nitro groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-butoxy-4-nitro- typically involves several steps:
Nitration: The starting material, 3-hydroxybenzoic acid, undergoes nitration to introduce the nitro group at the 4-position.
Esterification: The carboxyl group of the nitrated compound is protected by esterification.
Etherification: The hydroxyl group is then etherified with butyl bromide in the presence of a base to form the butoxy group.
Hydrolysis: Finally, the ester group is hydrolyzed to yield the target compound
Industrial Production Methods: Industrial production of benzoic acid, 3-butoxy-4-nitro- follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. Common reagents used include nitric acid for nitration, sulfuric acid for esterification, and sodium hydroxide for hydrolysis .
Types of Reactions:
Oxidation: Benzoic acid, 3-butoxy-4-nitro- can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 3-butoxy-4-aminobenzoic acid.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Benzoic acid, 3-butoxy-4-nitro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for local anesthetics like oxybuprocaine.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3-butoxy-4-nitro- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxyl group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
3-Nitrobenzoic acid: Lacks the butoxy group, making it less lipophilic.
4-Nitrobenzoic acid: Has the nitro group at a different position, affecting its reactivity.
3-Butoxybenzoic acid: Lacks the nitro group, resulting in different chemical properties
Uniqueness: Benzoic acid, 3-butoxy-4-nitro- is unique due to the presence of both butoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-butoxy-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-3-7-17-9-6-4-5-8(11(13)14)10(9)12(15)16/h4-6H,2-3,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAUXYNDUSCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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